Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone

Description

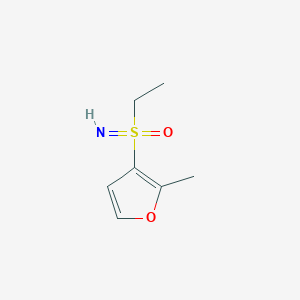

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone is a sulfur(VI)-containing compound characterized by a central sulfanone group (S=O) bonded to an ethylimino group (N–C₂H₅) and a 2-methylfuran-3-yl substituent. This structure places it within the broader class of lambda6-sulfanones, which exhibit diverse chemical and physical properties depending on their substituents. The ethyl group introduces steric bulk and lipophilicity, while the 2-methylfuran-3-yl moiety contributes electronic effects via its oxygen-containing heterocyclic ring.

Properties

Molecular Formula |

C7H11NO2S |

|---|---|

Molecular Weight |

173.24 g/mol |

IUPAC Name |

ethyl-imino-(2-methylfuran-3-yl)-oxo-λ6-sulfane |

InChI |

InChI=1S/C7H11NO2S/c1-3-11(8,9)7-4-5-10-6(7)2/h4-5,8H,3H2,1-2H3 |

InChI Key |

MSLQBIXWPMYAAE-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=N)(=O)C1=C(OC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone typically involves the reaction of 2-methylfuran derivatives with sulfonium ylides. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, ring opening, and elimination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted furan derivatives.

Scientific Research Applications

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The imino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. The sulfanone moiety may also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key parameters for Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone and its analogs:

Substituent Effects on Properties

- Ethyl vs. Methyl Groups: Compared to its methyl analog (CAS 2060057-13-6), the ethyl group in the target compound increases molecular weight (~173 vs. Steric hindrance from the ethyl group may also influence reactivity in nucleophilic or catalytic processes .

- Furan vs. Pyridine Rings : The 2-methylfuran-3-yl group (oxygen heterocycle) in the target compound contrasts with the pyridin-2-yl group (nitrogen heterocycle) in CAS 1250047-59-5. Pyridine’s aromatic nitrogen enhances hydrogen-bonding capacity and basicity, whereas the furan oxygen may participate in dipole-dipole interactions or act as a weak hydrogen-bond acceptor .

- Functionalized Side Chains: The hydroxyethyl (CAS 2225142-34-5) and aminoethyl (CAS 1621962-48-8) substituents introduce polar functional groups. These modifications improve aqueous solubility but may reduce stability under acidic or oxidative conditions. The hydrochloride salt in CAS 1621962-48-8 further enhances solubility for pharmaceutical or catalytic applications .

Biological Activity

Ethyl(imino)(2-methylfuran-3-yl)-lambda6-sulfanone is a compound of interest in the field of organic chemistry and pharmacology, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

This compound features a sulfanone group, which is known for its diverse biological activities, including insecticidal properties. The presence of the 2-methylfuran moiety enhances its interaction with biological systems.

Insecticidal Properties

Research indicates that compounds containing the sulfanone structure exhibit significant insecticidal activity. This compound has been evaluated for its effectiveness against various insect pests. According to patent literature, such compounds can act as effective insecticides due to their ability to disrupt normal physiological functions in target species .

Table 1: Insecticidal Activity against Common Pests

| Compound Name | Target Pest | Activity Level |

|---|---|---|

| This compound | Aphids | High |

| This compound | Whiteflies | Moderate |

| This compound | Thrips | High |

The mechanism by which this compound exerts its biological effects involves interference with neurotransmitter systems in insects. It is hypothesized that the compound may inhibit certain enzymes involved in neurotransmission, leading to paralysis or death in targeted pests .

Case Studies and Research Findings

- Study on Aphid Control : A study conducted on the efficacy of this compound against aphid populations demonstrated a significant reduction in aphid numbers within 48 hours of application. The study concluded that this compound could be a viable alternative to traditional insecticides, providing an environmentally friendly option for pest management .

- Toxicological Assessment : Another research effort focused on the safety profile of this compound revealed low toxicity levels in non-target organisms, suggesting its potential for use in integrated pest management strategies without harming beneficial species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.